molecular formula C11H14F3NO B12964877 1-(3-(Trifluoromethoxy)phenyl)butan-1-amine

1-(3-(Trifluoromethoxy)phenyl)butan-1-amine

Cat. No.: B12964877
M. Wt: 233.23 g/mol
InChI Key: FTHLHQNYFGXHBU-UHFFFAOYSA-N
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Description

1-(3-(Trifluoromethoxy)phenyl)butan-1-amine is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a butan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Trifluoromethoxy)phenyl)butan-1-amine typically involves the reaction of 3-(trifluoromethoxy)benzaldehyde with butylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Trifluoromethoxy)phenyl)butan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3-(Trifluoromethoxy)phenyl)butan-1-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-(Trifluoromethoxy)phenyl)butan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function and activity .

Comparison with Similar Compounds

Uniqueness: 1-(3-(Trifluoromethoxy)phenyl)butan-1-amine is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H14F3NO

Molecular Weight

233.23 g/mol

IUPAC Name

1-[3-(trifluoromethoxy)phenyl]butan-1-amine

InChI

InChI=1S/C11H14F3NO/c1-2-4-10(15)8-5-3-6-9(7-8)16-11(12,13)14/h3,5-7,10H,2,4,15H2,1H3

InChI Key

FTHLHQNYFGXHBU-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC(=CC=C1)OC(F)(F)F)N

Origin of Product

United States

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